

# 4-Azido-1H-indole CAS number and molecular structure.

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## Compound of Interest

Compound Name: 4-Azido-1H-indole

Cat. No.: B15436179

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## Technical Guide: 4-Azido-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Azido-1H-indole**, a heterocyclic compound of interest in chemical biology and drug discovery. Due to its azido functional group, this molecule is a valuable tool for bioorthogonal chemistry, enabling the selective modification of biomolecules through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This guide covers its chemical identity, predicted physicochemical properties, a detailed synthetic protocol, and a representative experimental workflow for its application in bioconjugation.

## Chemical Identity and Molecular Structure

**4-Azido-1H-indole** is an aromatic heterocyclic compound featuring an indole scaffold substituted with an azide group at the 4-position of the benzene ring.

- CAS Number: 81524-73-4[1]
- Molecular Formula: C<sub>8</sub>H<sub>6</sub>N<sub>4</sub>[1]
- Molecular Weight: 158.16 g/mol [1]
- SMILES: C1=CC2=C(C=CN2)C(=C1)N=[N+]=[N-]

- InChI Key: AOGMRHJPLFEWKL-UHFFFAOYSA-N

Molecular Structure:

## Physicochemical and Spectroscopic Data

Detailed experimental data for **4-Azido-1H-indole** is not extensively reported in publicly available literature. The following table summarizes predicted and expected values based on the analysis of similar compounds.

Property	Predicted/Expected Value
Physical State	Expected to be a solid at room temperature.
Melting Point	Data not available. Azido-substituted aromatic compounds can be thermally sensitive.
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
$^1\text{H}$ NMR	Predicted chemical shifts (ppm) in a non-polar solvent would show characteristic signals for the indole ring protons, with shifts influenced by the electron-withdrawing nature of the azide group.
$^{13}\text{C}$ NMR	Predicted chemical shifts (ppm) would display eight distinct signals corresponding to the carbon atoms of the indole ring.
IR Spectroscopy ( $\text{cm}^{-1}$ )	Expected to show a strong, characteristic absorption band for the azide ( $\text{N}_3$ ) asymmetric stretch around $2100\text{-}2150\text{ cm}^{-1}$ . Other bands would include N-H stretching for the indole amine ( $\sim 3400\text{ cm}^{-1}$ ) and C-H and C=C stretching for the aromatic system.
Mass Spectrometry	Expected to show a molecular ion peak $[\text{M}]^+$ corresponding to its molecular weight ( $158.16\text{ g/mol}$ ). Fragmentation may involve the loss of $\text{N}_2$ ( $28.01\text{ Da}$ ) from the azide group.

## Experimental Protocols

A specific, peer-reviewed synthesis for **4-Azido-1H-indole** is not readily available. The following is a proposed two-step synthetic route based on established and reliable methodologies for the synthesis of related compounds, starting from commercially available 4-nitroindole.

## Step 1: Synthesis of 4-Amino-1H-indole (Reduction of 4-Nitro-1H-indole)

This procedure is adapted from standard methods for the reduction of aromatic nitro groups. A common method involves catalytic hydrogenation.

### Materials and Reagents:

- 4-Nitroindole
- 10% Palladium on carbon (Pd/C)
- Ethanol (EtOH) or Ethyl Acetate (EtOAc)
- Hydrogen gas (H<sub>2</sub>) supply
- Celite®

### Procedure:

- In a flask suitable for hydrogenation, dissolve 4-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
- Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
- Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a hydrogenation apparatus can be used) at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, carefully purge the vessel with nitrogen gas to remove all hydrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

- Concentrate the filtrate under reduced pressure to yield crude 4-amino-1H-indole, which can be purified by column chromatography or recrystallization if necessary.

## Step 2: Synthesis of 4-Azido-1H-indole (Diazotization of 4-Amino-1H-indole)

This protocol is based on the general procedure for converting aromatic amines to aryl azides via a diazonium salt intermediate.

Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield. Avoid heat, friction, and shock.

Materials and Reagents:

- 4-Amino-1H-indole
- Glacial Acetic Acid
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Sodium Azide ( $\text{NaN}_3$ )
- Deionized Water
- Diethyl Ether or Ethyl Acetate
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

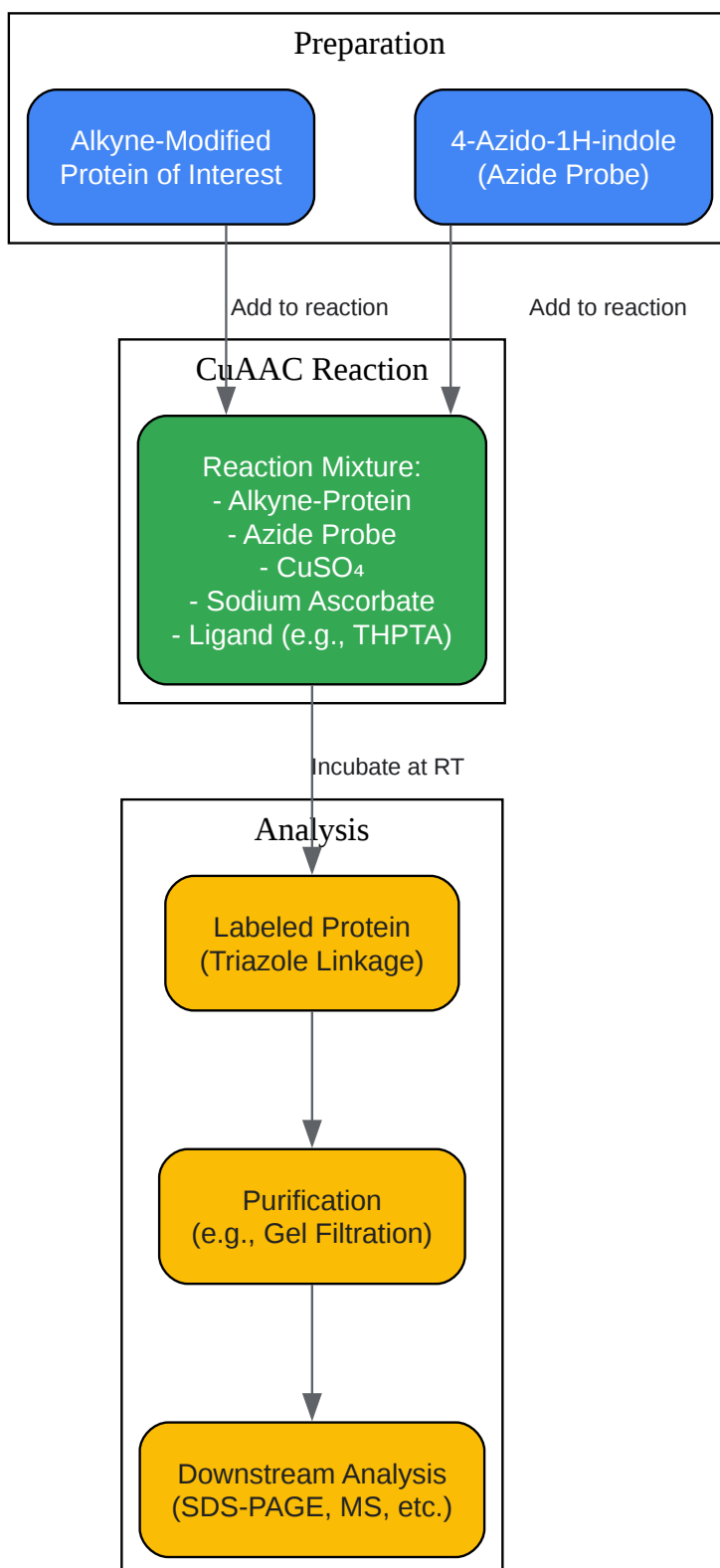
Procedure:

- Dissolve 4-amino-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask. Cool the solution to 0-5 °C in an ice-water bath.

- In a separate flask, prepare a solution of sodium nitrite ( $\text{NaNO}_2$ , ~1.1 eq) in a minimal amount of cold deionized water.
- Add the sodium nitrite solution dropwise to the stirred solution of 4-amino-1H-indole, maintaining the temperature between 0-5 °C. Stir the mixture for 30-60 minutes at this temperature to form the diazonium salt.
- In another flask, dissolve sodium azide ( $\text{NaN}_3$ , ~1.2 eq) in deionized water and cool the solution in an ice bath.
- Slowly add the sodium azide solution to the diazonium salt solution. Vigorous nitrogen gas evolution will be observed. Continue stirring at 0-5 °C for another 1-2 hours.
- After the reaction is complete (monitored by TLC), carefully quench the reaction by adding it to a beaker of ice water.
- Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure at low temperature to obtain crude **4-azido-1H-indole**.
- The crude product should be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate).

## Application Workflow: Bioorthogonal Protein Labeling

**4-Azido-1H-indole** can be used as a chemical probe in bioorthogonal chemistry. A common application is the labeling of proteins that have been metabolically or genetically engineered to contain a terminal alkyne. The following workflow illustrates a typical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for protein labeling.



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Caption: Workflow for protein labeling using CuAAC with **4-Azido-1H-indole**.

This workflow outlines the key steps in a typical bioconjugation experiment. An alkyne-modified protein is incubated with **4-azido-1H-indole** in the presence of a copper(I) catalyst, which is generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. A ligand such as THPTA is often included to stabilize the copper(I) and improve reaction efficiency. The resulting covalently labeled protein is then purified and can be used for various downstream applications, such as fluorescent imaging or affinity purification, depending on the nature of the probe.

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## References

- 1. 4-azido-1H-indole | 81524-73-4 | Buy Now [molport.com]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)